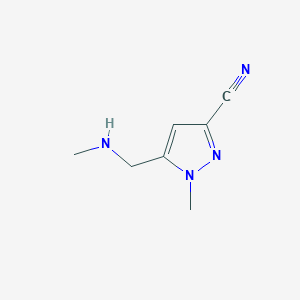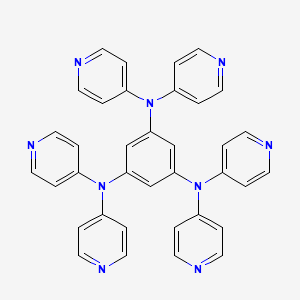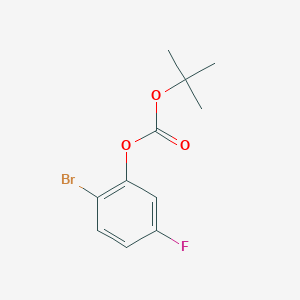![molecular formula C21H29NOSi B12502322 2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine](/img/structure/B12502322.png)
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldiphenylsilyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Starting Material: Pyrrolidine with a hydroxymethyl group.
Reagents: Tert-butyldiphenylsilyl chloride, pyridine or imidazole.
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the silyl-protected group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the silyl-protected hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: In the development of pharmaceuticals where the stability of the silyl-protected group is advantageous.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability is particularly useful in multi-step synthetic processes where selective deprotection is required.
類似化合物との比較
Similar Compounds
Tert-butyldimethylsilyl-protected compounds: These compounds offer similar protection but with different steric and electronic properties.
Trimethylsilyl-protected compounds: These are less bulky and less stable compared to tert-butyldiphenylsilyl-protected compounds.
Triisopropylsilyl-protected compounds: These offer greater stability in the presence of fluoride ions but are bulkier.
Uniqueness
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is unique due to the combination of the pyrrolidine ring and the tert-butyldiphenylsilyl-protected hydroxymethyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C21H29NOSi |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
tert-butyl-diphenyl-(pyrrolidin-2-ylmethoxy)silane |
InChI |
InChI=1S/C21H29NOSi/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-17-18-11-10-16-22-18/h4-9,12-15,18,22H,10-11,16-17H2,1-3H3 |
InChIキー |
VZEUHLPSFWLCLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


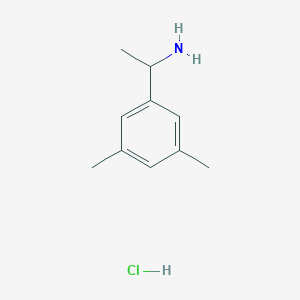
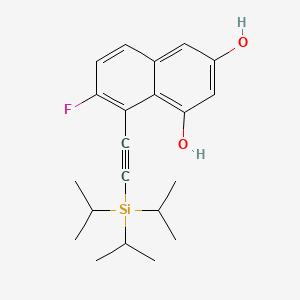

![5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12502272.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502274.png)
![2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid](/img/structure/B12502280.png)
![17-(4-Methyl-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12502288.png)
![Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate](/img/structure/B12502289.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide](/img/structure/B12502297.png)
![N-[(4-chlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12502300.png)
![2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one](/img/structure/B12502303.png)
